

An In-depth Technical Guide to the Molecular Structure and Properties of VU590

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Compound of Interest

Compound Name: VU590

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **VU590**, a potent small-molecule inhibitor of the inward rectifier potassium (Kir) channels, Kir1.1 (also known as ROMK) and Kir7.1. This document details its molecular structure, physicochemical and pharmacological properties, mechanism of action, and the experimental protocols utilized in its characterization.

Molecular Structure and Physicochemical Properties

VU590, with the IUPAC name 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane, was one of the first publicly disclosed small-molecule inhibitors of the Kir1.1 channel. Its discovery through high-throughput screening marked a significant step in the development of tool compounds for studying the physiological roles of Kir channels.

The molecular structure of **VU590** is characterized by a central 15-membered diazacrown ether ring, symmetrically substituted with two 4-nitrobenzyl groups. This structure is crucial for its inhibitory activity.

Property	Value
IUPAC Name	7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane
Molecular Formula	C ₂₄ H ₃₂ N ₄ O ₇
Molecular Weight	488.53 g/mol
CAS Number	313505-85-0
Appearance	Solid

Pharmacological Properties

VU590 is a potent inhibitor of the renal outer medullary potassium (ROMK) channel, Kir1.1, with sub-micromolar affinity. It also exhibits inhibitory activity against Kir7.1, albeit with lower potency. Notably, **VU590** shows selectivity over other Kir channels such as Kir2.1 and Kir4.1.

Target	IC ₅₀ Value	Reference
Kir1.1 (ROMK)	~0.2 µM - 290 nM	[1][2]
Kir7.1	~8 µM	[1][2]
Kir2.1	No significant effect	[1]
Kir4.1	No significant effect	[1]

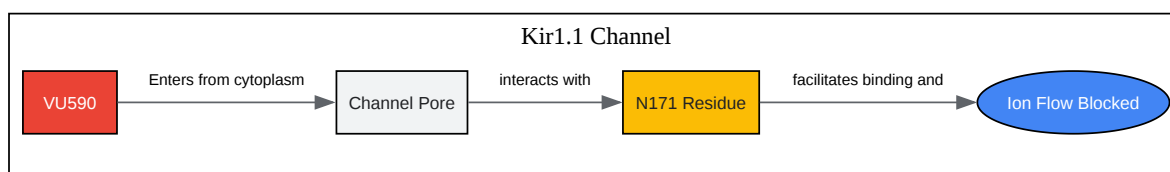
Mechanism of Action

VU590 acts as a pore blocker of Kir1.1 and Kir7.1 channels.[1] Its binding site is located within the intracellular pore of the channel, and its inhibitory action is both voltage- and potassium-dependent.[1] This suggests that **VU590** enters the pore from the cytoplasmic side and physically occludes the ion conduction pathway.

Molecular Determinants of VU590 Binding

Mutagenesis studies have identified key amino acid residues within the channel pore that are critical for **VU590**'s inhibitory activity.

- In Kir1.1, asparagine 171 (N171) is a crucial residue for high-affinity block by **VU590**.^[1] Mutation of this residue to a negatively charged amino acid, such as aspartate or glutamate, dramatically reduces the inhibitory potency of **VU590**.^[1]
- In Kir7.1, the binding mode of **VU590** differs. While it also binds within the pore, interactions with residues equivalent to N171 in Kir1.1 are different. In Kir7.1, the presence of a negatively charged residue at the equivalent position enhances the block by **VU590**.^[1]



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Inhibition of Kir1.1 by **VU590**.

Experimental Protocols

The characterization of **VU590** has relied on a combination of electrophysiological, molecular biology, and computational techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through Kir channels in the presence and absence of **VU590** to determine its inhibitory potency.

Methodology:

- **Cell Culture and Transfection:** Human Embryonic Kidney (HEK-293) cells are cultured and transiently transfected with the cDNA encoding the Kir channel of interest (e.g., Kir1.1 or Kir7.1).
- **Electrophysiological Recording:**

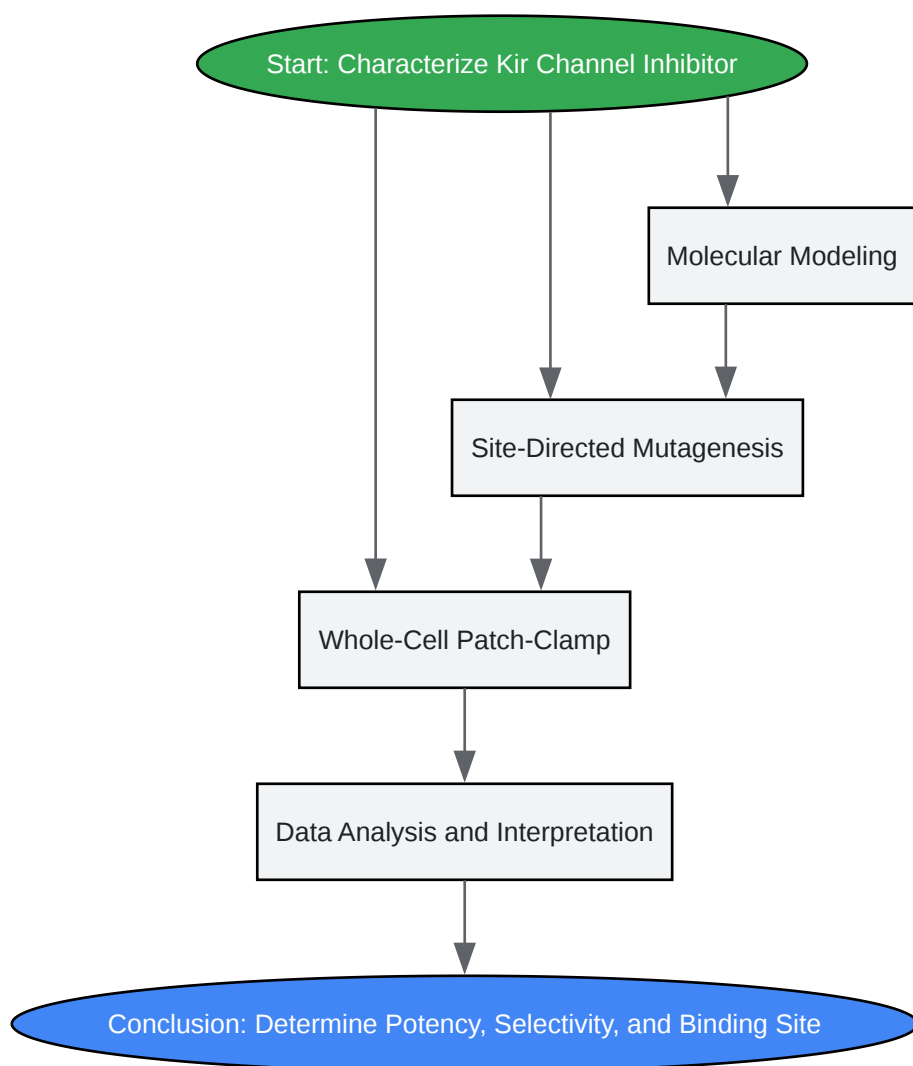
- Pipette Solution (Intracellular): Compositions may vary but a typical solution contains (in mM): 150 KCl, 2 MgCl₂, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.4 with KOH.
- Bath Solution (Extracellular): A standard solution contains (in mM): 150 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.4 with KOH.
- Voltage Protocol: Cells are typically held at a holding potential of 0 mV. Voltage ramps from -100 mV to +100 mV over 1 second are applied to elicit inward and outward currents.
- Data Analysis: The current amplitudes in the presence of varying concentrations of **VU590** are measured and compared to the control currents to calculate the percentage of inhibition. IC₅₀ values are determined by fitting the concentration-response data to a Hill equation.

Site-Directed Mutagenesis

This method is employed to identify the specific amino acid residues involved in the binding of **VU590**.

Methodology:

- Primer Design: Mutagenic primers are designed to introduce a specific amino acid substitution at the desired position (e.g., N171 in Kir1.1).
- PCR Amplification: The plasmid containing the wild-type Kir channel cDNA is used as a template for PCR with the mutagenic primers.
- Template Digestion: The parental, non-mutated DNA is digested using the DpnI enzyme, which specifically targets methylated DNA.
- Transformation: The mutated plasmids are transformed into competent E. coli for amplification.
- Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.
- Functional Analysis: The mutated channels are then expressed in a suitable cell line (e.g., HEK-293 cells) and their sensitivity to **VU590** is assessed using patch-clamp electrophysiology as described above.



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Experimental workflow for **VU590** characterization.

Molecular Modeling and Docking

Computational methods are utilized to predict and visualize the binding mode of **VU590** within the pore of Kir channels.

Methodology:

- Homology Modeling: A three-dimensional model of the Kir channel is generated based on the crystal structure of a related potassium channel.

- **Ligand Preparation:** The 3D structure of **VU590** is generated and its low-energy conformations are calculated.
- **Molecular Docking:** Docking simulations are performed to predict the most favorable binding poses of **VU590** within the channel pore.
- **Analysis:** The predicted binding poses are analyzed to identify key interactions between **VU590** and specific amino acid residues of the channel, which can then be validated experimentally through site-directed mutagenesis.

Applications in Research

VU590 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of Kir1.1 and Kir7.1 channels. Its use has contributed to understanding the function of these channels in processes such as renal salt transport, myometrial contractility, and melanocortin signaling.[1] However, its dual activity on both Kir1.1 and Kir7.1 necessitates careful interpretation of experimental results. The development of more selective inhibitors, such as VU591 for Kir1.1, has been a subsequent step in advancing research in this area.

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References

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